

# dapagliflozin hygroscopicity management pharmaceutical manufacturing

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## Compound Focus: Dapagliflozin

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## Frequently Asked Questions

- **Q1: What is the main challenge with dapagliflozin's solid-state properties?** A1: **Dapagliflozin** has poor stability against heat and moisture, which hinders its manufacturability. The commercial form (**dapagliflozin** propanediol monohydrate, DAP-PH) has a low melting point (around 70°C) and is highly hygroscopic, requiring careful control of temperature and humidity during manufacturing [1].
- **Q2: Are there alternative solid forms to improve stability?** A2: Yes, research shows that forming a **cocrystal with citric acid (DAP-CA)** significantly improves physical properties. Compared to DAP-PH, the DAP-CA cocrystal demonstrates superior stability in thermal and moisture sorption tests, making it more suitable for processing [1].
- **Q3: Which manufacturing process is recommended for hygroscopic dapagliflozin formulations?** A3: **Dry granulation (roller compaction)** is preferred over direct compression or wet granulation. Dry granulation provides good flowability of the granules for a continuous manufacturing system and helps maintain the stability of the API, such as the DAP-CA cocrystal structure, throughout the process [1].
- **Q4: How can I monitor the stability of dapagliflozin under stress conditions?** A4: Stability-indicating analytical methods, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), are used. These methods can separate **dapagliflozin** from its degradation products formed

under hydrolytic, oxidative, photolytic, and thermal stress, ensuring accurate monitoring of stability [2] [3].

## Troubleshooting Guide

Problem	Possible Cause	Solution
<b>Poor powder flow</b> during manufacturing	High moisture uptake by hygroscopic API	Implement <b>dry granulation (roller compaction)</b> to improve flowability [1].
<b>Form or color changes</b> in API/blend	Exposure to high humidity or temperature during storage/processing	Use a <b>cocrystal form (e.g., with citric acid)</b> for improved physical stability. Control relative humidity (RH) in processing areas [1].
<b>Degradation products</b> detected in final product	Instability of the API under processing stress (e.g., heat, moisture)	Develop and validate a <b>stability-indicating HPLC method</b> to track degradation and identify the stress conditions causing instability [2] [3].
<b>Low drug content uniformity</b>	Incompatibility between API and excipients under moisture	Carefully select excipients and use a <b>pre-mix</b> of dapagliflozin with excipients like lactose to enhance homogeneity [4].

## Experimental Data & Protocols

For your research and development work, here are quantitative data and detailed methodologies from recent studies.

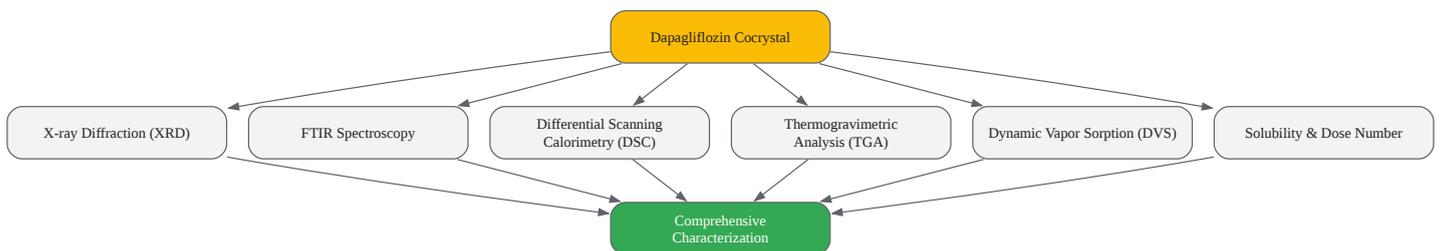
### Solid Form Comparison

The following table summarizes key findings from a study comparing the properties of amorphous **dapagliflozin**, the commercial propanediol monohydrate (DAP-PH), and the citric acid cocrystal (DAP-CA) [1].

Property	Amorphous Dapagliflozin	Dapagliflozin Propanediol Monohydrate (DAP-PH)	Dapagliflozin-Citric Acid Cocrystal (DAP-CA)
Hygroscopicity	High	High	<b>Low</b> (Minimal moisture uptake up to 80% RH)
Thermal Stability	Poor	Low melting point (~70°C)	<b>High</b> (Stable up to ~150°C)
Intrinsic Dissolution	Not specified	Not specified	Controllable via particle size distribution
Manufacturability	Poor	Requires careful control of T/H	<b>Good; stable through roller compaction</b>

## Detailed Protocol: Cocrystal Characterization Workflow

This workflow outlines the key experiments to characterize a new **dapagliflozin** cocrystal, such as the one with citric acid.



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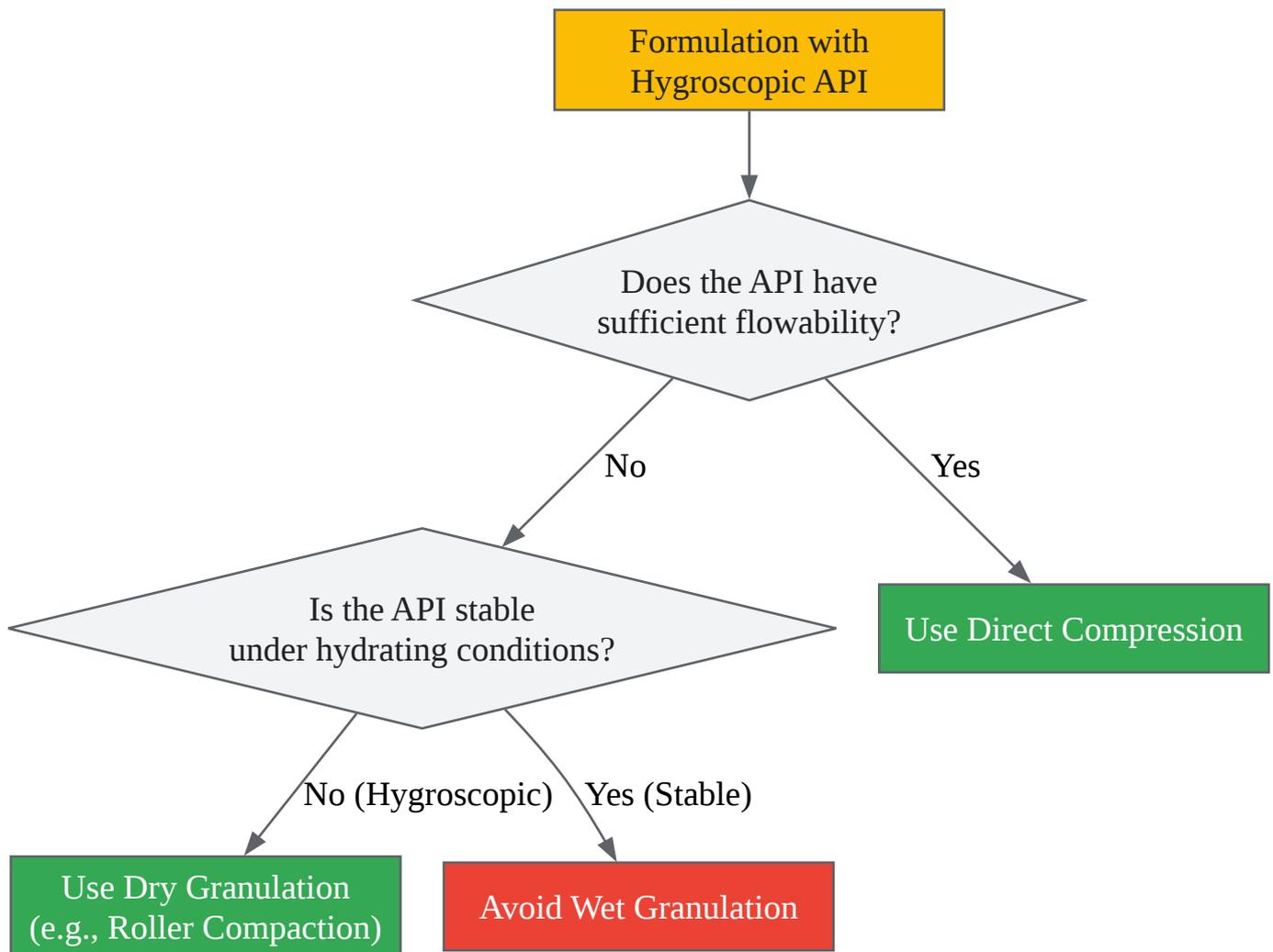
- **X-ray Diffraction (XRD)**

- **Purpose:** To confirm the formation of a new, unique crystalline structure.

- **Method:** Use an X-ray diffractometer (e.g., Rigaku DMAX2500/PC) with Cu K $\alpha$  radiation. Scan the sample, a physical mixture of DAP and the coformer, and the individual components from 3° to 40° (2 $\theta$ ) with a step size of 0.02°. The cocrystal should show a distinct diffraction pattern different from the parent materials [1].
- **Thermal Analysis (DSC & TGA)**
  - **Purpose:** To evaluate thermal stability and identify phase transitions.
  - **DSC Method:** Use a DSC instrument (e.g., TA Instruments). Place the sample in a closed aluminum pan and heat from 30°C to 300°C at a rate of 10°C/min under nitrogen purging. Look for a unique melting endpoint for the cocrystal [1].
  - **TGA Method:** Use a TGA system (e.g., Mettler Toledo). Heat the sample from 30°C to 500°C at 10°C/min under nitrogen. This assesses weight loss due to decomposition or solvent release [1].
- **Dynamic Vapor Sorption (DVS)**
  - **Purpose:** To directly measure hygroscopicity by quantifying moisture uptake.
  - **Method:** Use a DVS instrument (e.g., TA Instruments VTI-SA+). Dry the sample first, then expose it to a sequence of relative humidity (RH) from 0% to 95% RH at 10% increments, holding at each step until equilibrium mass is reached. Plot the sorption/desorption isotherm to evaluate moisture affinity [1].
- **Solubility and Dose Number**
  - **Purpose:** To ensure the cocrystal maintains adequate solubility.
  - **Method:** Add excess cocrystal powder to different media (e.g., pH 1.2, 4.0, 6.8, water) and shake at 25°C for 24h. Centrifuge, collect the supernatant, and analyze by HPLC. Calculate the **Dose Number (D<sub>0</sub>)** using:  $D_0 = (M_0 / V_0) / C_s$ , where M<sub>0</sub> is the maximum dose (10 mg), V<sub>0</sub> is 250 mL, and C<sub>s</sub> is the measured solubility (mg/mL). A D<sub>0</sub> < 1 suggests good solubility [1].

## Detailed Protocol: Manufacturing Process Selection

This diagram illustrates the decision-making process for selecting a manufacturing method for a **dapagliflozin** product.



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#### Process Optimization for Dry Granulation:

- **Key Parameters:** When using roller compaction, key process parameters to optimize include **roller speed, screw feeder speed, and roll pressure** to obtain granules with desired properties for tableting [1].
- **Excipient Selection:** The formulation can include standard excipients such as anhydrous lactose or lactose monohydrate, microcrystalline cellulose, crospovidone as a disintegrant, colloidal silicon dioxide (e.g., Aerosil 200), and magnesium stearate as a lubricant [4] [1].

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